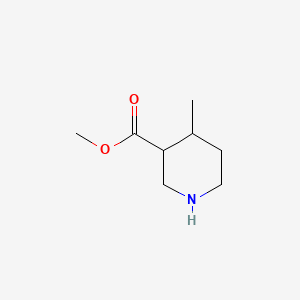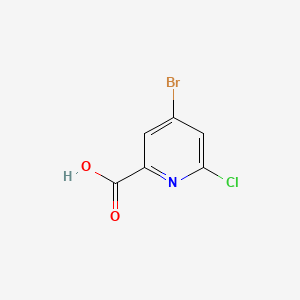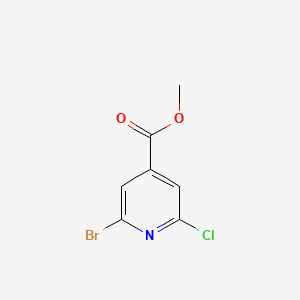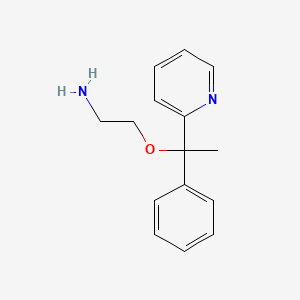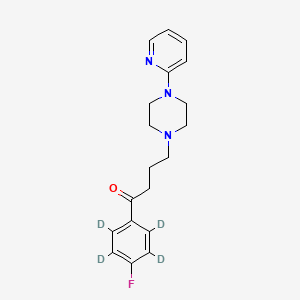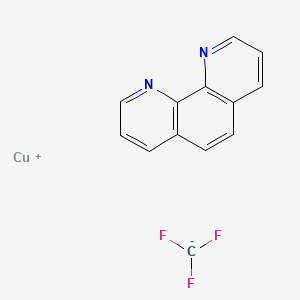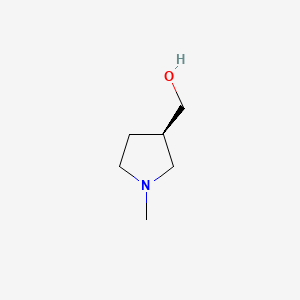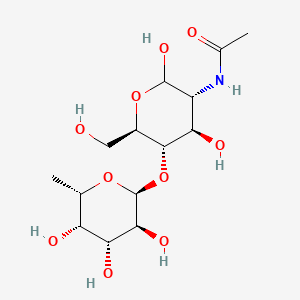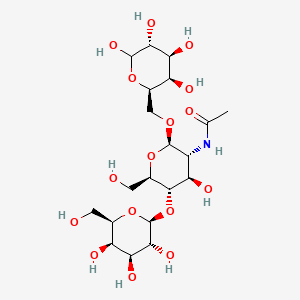
1-Cyclopropyl-1H-pyrazol
Übersicht
Beschreibung
1-Cyclopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. The cyclopropyl group attached to the pyrazole ring imparts unique chemical properties to the compound. It has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide range of pharmacological activities, indicating that they likely interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
They also exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities , indicating that they likely affect a variety of biochemical pathways.
Result of Action
Given the wide range of activities exhibited by pyrazole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
1-Cyclopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between 1-Cyclopropyl-1H-pyrazole and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission. Additionally, 1-Cyclopropyl-1H-pyrazole has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can alter the metabolic pathways and influence the pharmacokinetics of other substances.
Cellular Effects
1-Cyclopropyl-1H-pyrazole exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter levels by inhibiting acetylcholinesterase, leading to altered synaptic transmission . This can impact cell signaling pathways and gene expression related to neurotransmission. In hepatocytes, 1-Cyclopropyl-1H-pyrazole can influence cellular metabolism by interacting with cytochrome P450 enzymes, affecting the detoxification processes and metabolic flux . These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular stress responses.
Molecular Mechanism
The molecular mechanism of 1-Cyclopropyl-1H-pyrazole involves its binding interactions with specific biomolecules. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to competitive inhibition . This prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, 1-Cyclopropyl-1H-pyrazole can bind to the active sites of cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds . These binding interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-1H-pyrazole can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods . In in vitro studies, the inhibitory effects on acetylcholinesterase and cytochrome P450 enzymes have been observed to persist for several hours, indicating a sustained interaction with these enzymes . Long-term exposure to 1-Cyclopropyl-1H-pyrazole in in vivo studies has shown potential effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been observed to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and enhanced neurotransmission . At higher doses, 1-Cyclopropyl-1H-pyrazole can cause toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the disruption of metabolic pathways in the liver. The threshold for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
1-Cyclopropyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-Cyclopropyl-1H-pyrazole, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics and its overall biological activity. Additionally, 1-Cyclopropyl-1H-pyrazole can affect the levels of other metabolites by altering the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, facilitating its distribution to various cellular compartments. Once inside the cell, 1-Cyclopropyl-1H-pyrazole can bind to proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity.
Subcellular Localization
1-Cyclopropyl-1H-pyrazole exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. For instance, the localization of 1-Cyclopropyl-1H-pyrazole in the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, influencing metabolic pathways and detoxification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Additionally, the dehydrogenative coupling of 1,3-diols with arylhydrazines catalyzed by a combination of ruthenium and NHC-diphosphine ligand offers high selectivity and yields .
Industrial Production Methods: Industrial production of 1-Cyclopropyl-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: A variety of electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
- 3-Cyclopropyl-1H-pyrazole
- 1-Phenyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
Uniqueness: The presence of the cyclopropyl group in 1-Cyclopropyl-1H-pyrazole imparts unique steric and electronic properties, distinguishing it from other pyrazole derivatives.
Eigenschaften
IUPAC Name |
1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZMOUAZWHRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680238 | |
| Record name | 1-Cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151814-36-6 | |
| Record name | 1-Cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


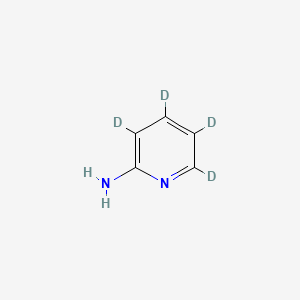
![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)

